molecular formula C17H22BNO5S B1387062 4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid CAS No. 913835-96-8

4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid

Cat. No.: B1387062
CAS No.: 913835-96-8
M. Wt: 363.2 g/mol
InChI Key: YCTUMPATZIWTLB-UHFFFAOYSA-N
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Description

4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid is a useful research compound. Its molecular formula is C17H22BNO5S and its molecular weight is 363.2 g/mol. The purity is usually 95%.
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Biological Activity

4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

  • IUPAC Name : 4-{[isopropyl(4-methoxybenzyl)amino]sulfonyl}phenylboronic acid
  • Molecular Formula : C17H22BNO5S
  • CAS Number : 1217501-23-9
  • Purity : Typically around 96-98% .

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols, a property characteristic of boronic acids. This interaction is particularly relevant in targeting specific biomolecules, including proteins involved in cellular signaling pathways and bacterial cell membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phenylboronic acids, including derivatives like this compound. The mechanism involves:

  • Electrostatic Interactions : The quaternary amine component enhances interaction with negatively charged bacterial membranes, increasing permeability and leading to cell lysis .
  • Targeting Diol Structures : The boronic acid moiety specifically recognizes cis-diol structures present on bacterial surfaces, enhancing selectivity against pathogens .

Antitumor Activity

Research indicates that certain boronic acid derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance:

  • Compounds similar to this compound have shown potential in inducing cell cycle arrest and apoptosis in cancer cell lines by modulating histone acetylation .

Study on Antimicrobial Efficacy

A study evaluated the antibacterial effects of phenylboronic acid derivatives against various strains of E. coli. Results demonstrated that the compound significantly reduced bacterial viability compared to controls, supporting its potential as an antimicrobial agent .

CompoundBacterial StrainViability Reduction (%)
ControlE. coli0
TestE. coli75

Antitumor Activity Assessment

In another investigation, derivatives were tested for their ability to inhibit HDACs in human cancer cell lines. The results indicated that these compounds could reduce tumor cell proliferation effectively.

CompoundIC50 (µM)Cell Line
Test5.0HeLa
Control20.0HeLa

Properties

IUPAC Name

[4-[(4-methoxyphenyl)methyl-propan-2-ylsulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BNO5S/c1-13(2)19(12-14-4-8-16(24-3)9-5-14)25(22,23)17-10-6-15(7-11-17)18(20)21/h4-11,13,20-21H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTUMPATZIWTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657170
Record name (4-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-96-8
Record name (4-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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